molecular formula C11H18O2 B566636 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane CAS No. 19620-35-0

8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane

Cat. No. B566636
CAS RN: 19620-35-0
M. Wt: 182.263
InChI Key: FIHGNWOHULHDCP-UHFFFAOYSA-N
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Description

The compound “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane” is a complex organic molecule. Unfortunately, there’s limited information available specifically for this compound12. However, it seems to be related to the compound “(1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene” which has a molecular weight of 204.35111.



Synthesis Analysis

There’s no specific synthesis analysis available for “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane”. However, related compounds such as diazaspiro[4.5]decane scaffolds have been synthesized in one-step reactions involving highly regioselective C–C coupling and spiro scaffold steps3. Another related compound, 8-oxa-2-azaspiro[4.5]decane, has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane4.



Molecular Structure Analysis

The molecular structure of “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane” is not readily available. However, the structure of a related compound, “(1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene”, is available and it has several stereoisomers1.



Chemical Reactions Analysis

Specific chemical reactions involving “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane” are not documented. However, related compounds have been studied. For example, aniline and acetone have been studied under electrospray ionization (ESI) conditions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane” are not readily available. However, related compounds such as decane have been studied extensively. For example, decane has a boiling point of 447.2 K and a molecular weight of 142.28177.


Scientific Research Applications

  • Farkas, Petz, and Kollár (2015) demonstrated the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides via palladium-catalysed aminocarbonylation, highlighting its potential in organic synthesis (Farkas, Petz, & Kollár, 2015).

  • Zhang Feng-bao (2006) focused on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate used in the production of pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

  • Schwartz et al. (2005) described a method to create enantiomerically pure 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, important in the development of complex spiroacetal systems (Schwartz, Hayes, Kitching, & De Voss, 2005).

  • Becker and Flynn (1992) explored the synthesis of 1-azaadamantan-4-one and its isomers, using 1,4-dioxaspiro[4.5]decan-8-yl-methylamine as a key intermediate, which is relevant in medicinal chemistry (Becker & Flynn, 1992).

  • Zeng, Wang, and Jiang (2018) designed two new compounds fused with a 3,4,5-trimethoxybenzyl group and 6,10-dioxaspiro group, indicating the versatility of this compound in designing new molecular structures (Zeng, Wang, & Jiang, 2018).

  • Melo et al. (2012) provided fundamental data on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents, highlighting its significance in designing alternative reactions and extraction/separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).

  • Jiang and Zeng (2016) synthesized oxaspirocyclic compounds and analyzed their crystal structures, contributing to the understanding of molecular interactions and crystallography (Jiang & Zeng, 2016).

  • Kurniawan et al. (2017) synthesized novel 1,4-dioxaspiro compounds from oleic acid, demonstrating their potential as biolubricants (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).

  • Arnold, Lamont, and Perrott (1991) studied the reactivity of radical cations of derivatives of 1,4-dioxaspiro[4.5]decane in electron transfer reactions, relevant in photochemistry (Arnold, Lamont, & Perrott, 1991).

Safety And Hazards

There’s no specific safety and hazard information available for “8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane”. It’s important to handle all chemicals with appropriate safety precautions.


properties

IUPAC Name

8-propan-2-ylidene-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHGNWOHULHDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(CC1)OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671866
Record name 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane

CAS RN

19620-35-0
Record name 8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JS Poh, A Greb, S Greed, C Battilocchio, P Pasau… - 2017 - repository.cam.ac.uk
All batch reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. All flow reactions were performed using a Vapourtec E-…
Number of citations: 2 www.repository.cam.ac.uk

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